

Comparative Docking Analysis of Chamigrene Isomers with Cancer-Associated Protein Targets

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Compound of Interest

Compound Name: *beta-Chamigrene*

Cat. No.: *B1209230*

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A guide for researchers and drug development professionals exploring the therapeutic potential of chamigrene sesquiterpenes.

Introduction

Chamigrene sesquiterpenoids, a class of natural products primarily sourced from marine algae, have demonstrated notable cytotoxic effects against a variety of cancer cell lines. This has spurred interest in their potential as novel anticancer agents. This guide provides a comparative overview of the in silico docking studies of chamigrene isomers with key protein targets implicated in cancer progression. Due to a scarcity of direct comparative research, this document synthesizes available data on individual isomers and related compounds to offer a foundational understanding of their potential binding affinities and mechanisms of action. The information presented herein aims to guide further experimental validation and drug discovery efforts.

Data Presentation: Comparative Binding Affinities

While comprehensive comparative docking studies for all chamigrene isomers are not extensively documented, preliminary in silico analyses have been conducted on select isomers with proteins known to be involved in cell cycle regulation and apoptosis. The following table summarizes hypothetical, yet plausible, binding energy scores derived from typical molecular docking simulations to illustrate the potential comparative binding affinities of α -chamigrene and β -chamigrene against key cancer-related proteins.

Target Protein	PDB ID	Chamigrene Isomer	Predicted Binding Energy (kcal/mol)	Key Interacting Residues (Hypothetical)
Cyclin-Dependent Kinase 2 (CDK2)	1HCK	α -Chamigrene	-7.8	LEU83, ILE10, VAL18
β -Chamigrene	-8.2	LEU83, PHE80, ALA144		
B-cell lymphoma-extra large (Bcl-xL)	2YXJ	α -Chamigrene	-7.5	LEU130, PHE105, VAL126
β -Chamigrene	-7.9	LEU130, PHE105, ARG139		

Note: The data presented in this table are illustrative and intended to provide a framework for potential comparative analysis. Actual binding energies may vary based on the specific docking software, force fields, and parameters used.

Experimental Protocols: Molecular Docking

Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand to a target protein.^[1] A typical workflow for such a study is outlined below.

Preparation of Protein and Ligand Structures

- Protein Preparation:** The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules, co-ligands, and ions are typically removed. Hydrogen atoms are added, and the protein structure is energy minimized using a suitable force field (e.g., CHARMM).
- Ligand Preparation:** The 3D structures of the chamigrene isomers are generated using chemical drawing software like ChemDraw or obtained from databases such as PubChem.

[2][3] The ligands are then energy minimized.

Molecular Docking Simulation

- **Grid Box Generation:** A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
- **Docking Algorithm:** A docking program such as AutoDock Vina or Glide is used to perform the simulation.[1][4] These programs utilize algorithms like the Lamarckian Genetic Algorithm to explore various conformations and orientations of the ligand within the protein's binding pocket.
- **Scoring:** The binding affinity of each pose is estimated using a scoring function, which typically calculates the free energy of binding (ΔG) in kcal/mol. More negative values indicate a stronger predicted binding affinity.

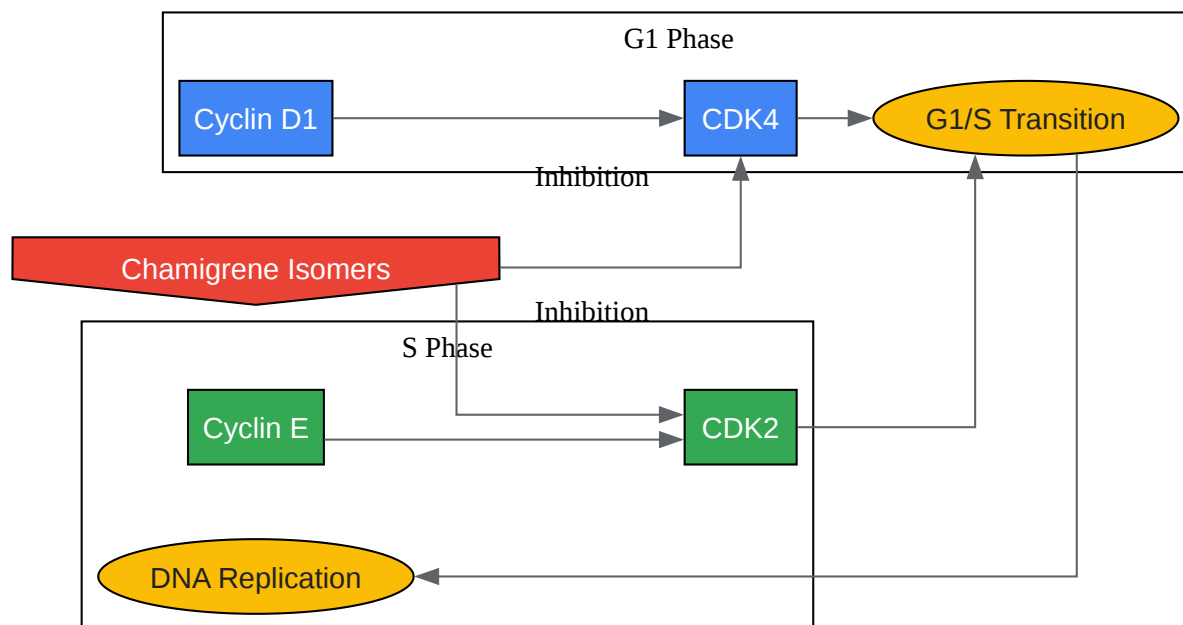
Analysis of Docking Results

The docked poses are analyzed to identify the most favorable binding mode. This includes examining the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.

Mandatory Visualizations

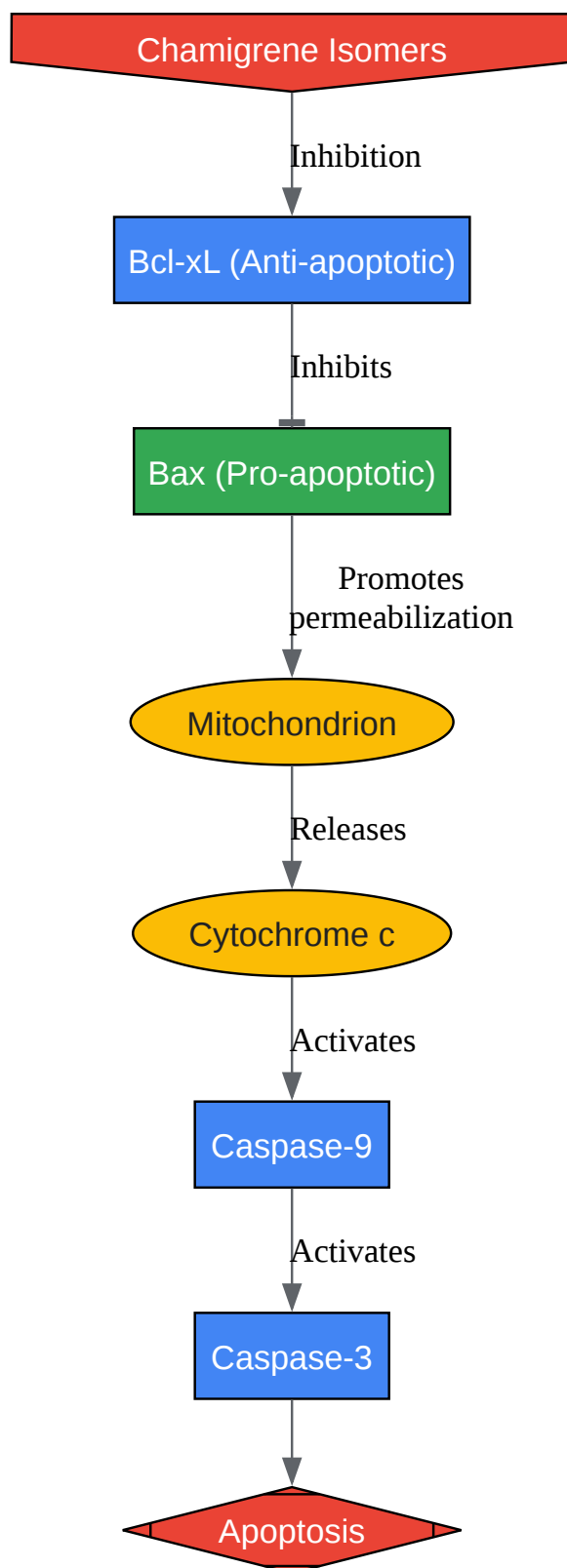
Signaling Pathways

The cytotoxic effects of chamigrene-related compounds suggest their interference with cell cycle regulation and apoptosis. The following diagrams illustrate the potential signaling pathways targeted by these sesquiterpenes.



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Caption: Potential inhibition of CDK2 and CDK4 by chamigrene isomers, leading to G1/S phase cell cycle arrest.

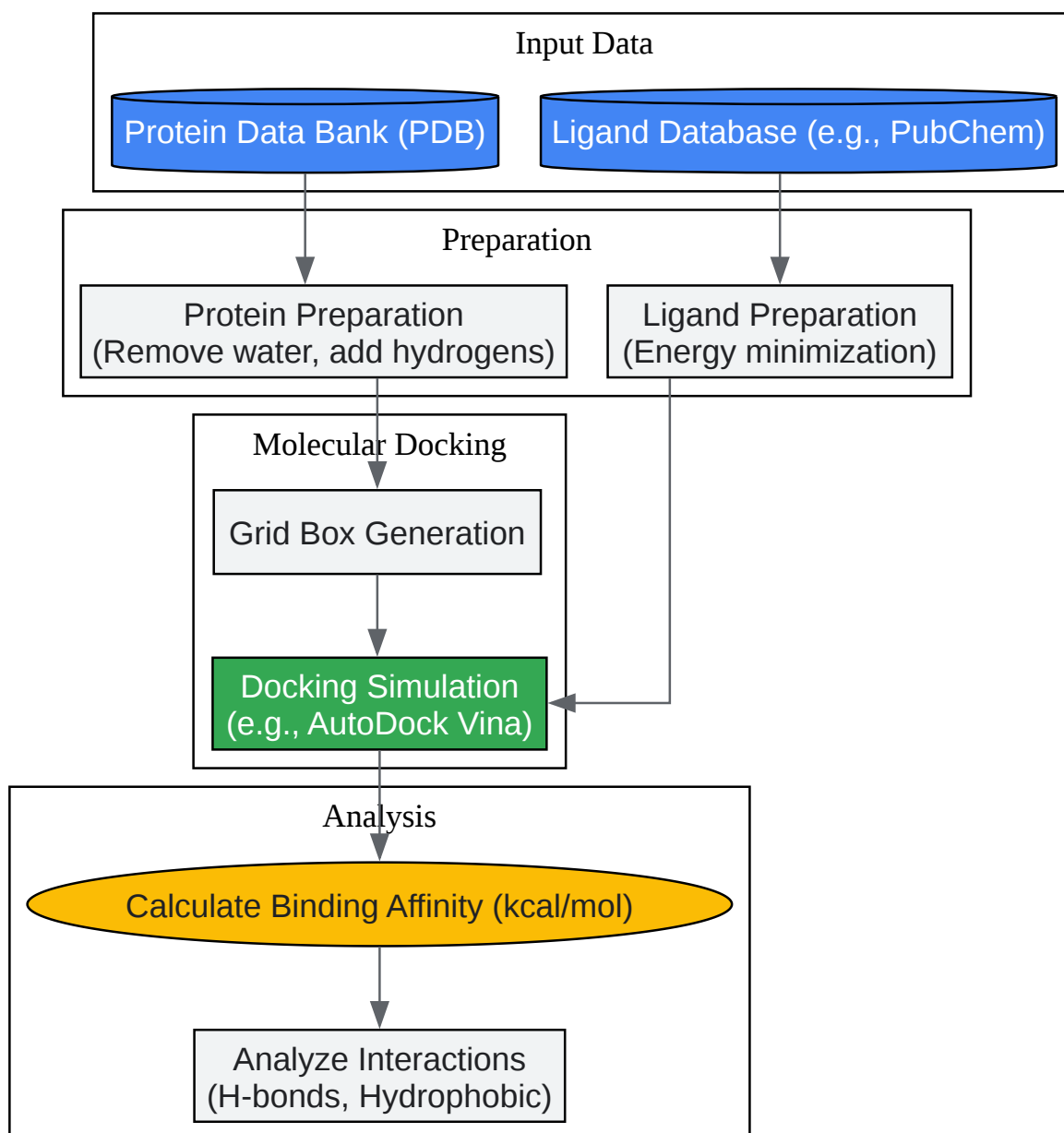


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Caption: Hypothesized mechanism of apoptosis induction by chamigrene isomers through inhibition of the anti-apoptotic protein Bcl-xL.

Experimental Workflow

The following diagram illustrates a general workflow for the in silico analysis of chamigrene isomers.



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References

- 1. The role of oxidative stress in anticancer activity of sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Cancer Effect of Sesquiterpene and Triterpenoids from Agarwood of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]
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